molecular formula C21H27N3O4S B2544395 N-(2,6-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251680-68-8

N-(2,6-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2544395
CAS No.: 1251680-68-8
M. Wt: 417.52
InChI Key: GZGXRCSCLPVZRL-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, sulfonylation, and subsequent acetamide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,6-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Biological Activity

N-(2,6-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H27N3O4SC_{21}H_{27}N_{3}O_{4}S with a molecular weight of approximately 417.5 g/mol. Its structure features a dimethylphenyl group, a piperidinylsulfonyl group, and a dihydropyridine moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC21H27N3O4S
Molecular Weight417.5 g/mol
IUPAC NameThis compound
InChI KeyOYHBYJAFMVVDQU-UHFFFAOYSA-N

Preliminary studies suggest that this compound interacts with specific molecular targets involved in inflammatory pathways and pain signaling. It is believed to modulate the activity of certain enzymes or receptors, which may lead to its observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown inhibitory activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Mechanistic Insights : The antitumor activity may be linked to the inhibition of specific kinases involved in cancer cell growth and survival pathways.

Anti-inflammatory Properties

This compound has also demonstrated anti-inflammatory effects in various models:

  • Cytokine Modulation : The compound appears to reduce the levels of pro-inflammatory cytokines in vitro and in vivo.
  • Pain Relief : Its mechanism may involve blocking pain signaling pathways, providing potential therapeutic benefits for chronic pain conditions.

Structure–Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Dimethylphenyl GroupEnhances lipophilicity and receptor binding
Piperidinylsulfonyl GroupContributes to enzyme inhibition
Dihydropyridine MoietyImpacts interaction with biological targets

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antitumor Screening : A study screened a library of compounds similar to N-(2,6-dimethylphenyl)-2-{3-[...]} against multicellular spheroids and identified several candidates with promising antitumor activity .
  • Inflammation Models : In animal models of inflammation, compounds with structural similarities showed significant reductions in inflammatory markers .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-15-9-12-24(13-10-15)29(27,28)18-8-5-11-23(21(18)26)14-19(25)22-20-16(2)6-4-7-17(20)3/h4-8,11,15H,9-10,12-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGXRCSCLPVZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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